molecular formula C6H8N2O2S B1375215 5-(Ethylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1340058-75-4

5-(Ethylamino)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1375215
CAS No.: 1340058-75-4
M. Wt: 172.21 g/mol
InChI Key: UBTQZDUPIHEWEI-UHFFFAOYSA-N
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Description

5-(Ethylamino)-1,3-thiazole-4-carboxylic acid (CAS 1340058-75-4) is a high-purity chemical building block specializing in the synthesis of novel active compounds. This organosulfur molecule, with the molecular formula C 6 H 8 N 2 O 2 S and a molecular weight of 172.20, features both a carboxylic acid moiety and an ethylamino-substituted thiazole core . The carboxylic acid group is highly versatile for researchers, enabling key transformations such as salt formation with bases to improve water solubility, conversion to acyl chlorides for nucleophilic substitution, and direct esterification to create diverse ester derivatives . Its primary research value lies in its role as a critical precursor in agrochemical development. It is a key structural motif in the synthesis of advanced fungicidal agents, such as Ethaboxam, a systemic fungicide used to control soil-borne pathogens like blight and root rot in potatoes, vines, and cereals . The compound's mechanism of action in resulting molecules often involves the inhibition of mitosis and cell division by disrupting beta-tubulin assembly, a characteristic of FRAC MoA class 22 fungicides . This makes it a valuable scaffold for investigating new modes of antifungal action and managing resistance. This product is intended for research applications in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(ethylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-7-5-4(6(9)10)8-3-11-5/h3,7H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQZDUPIHEWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-1,3-thiazole-4-carboxylic acid typically involves the reaction of ethylamine with a suitable thiazole precursor. One common method is the reaction of ethylamine with 2-bromo-1,3-thiazole-4-carboxylic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-ETCA has shown promise as a therapeutic agent in several areas:

  • Anticancer Activity : Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. In vitro studies have demonstrated that 5-ETCA can inhibit cell proliferation in various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
Cell LineIC50 (µg/mL)Mechanism of Action
A549 (Lung cancer)1.98 ± 1.22Induction of apoptosis through Bcl-2 inhibition
U251 (Glioblastoma)<1.61Disruption of cell cycle progression
WM793 (Melanoma)<10Reactive oxygen species (ROS) generation

In these studies, 5-ETCA demonstrated comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer therapy.

  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable inhibition zones were observed in disc diffusion assays against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Biological Research

The biological activities of 5-ETCA are attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis.

Industrial Applications

Beyond medicinal uses, 5-ETCA serves as a building block in the synthesis of more complex molecules. Its applications extend into the development of new materials and chemical processes, making it valuable in industrial chemistry.

Study 1: Anticancer Efficacy

A study published in MDPI synthesized several thiazole derivatives including 5-ETCA and evaluated their anticancer efficacy against various cell lines. The results indicated significant cytotoxic effects with an IC50 value lower than many reference drugs, reinforcing its potential in cancer treatment.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of 5-ETCA against common bacterial strains. The results showed substantial inhibitory effects, confirming its potential as an antimicrobial agent suitable for further development.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Ethylamino vs. Aryl Groups: The ethylamino group in the target compound enhances hydrophilicity compared to hydrophobic aryl substituents (e.g., 4-methylphenyl or benzyl in ). This difference influences binding to targets like AgrA, where hydrophobic interactions dominate .

Pharmacological Relevance

  • AgrA Inhibition: 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid binds to AgrA, a quorum-sensing regulator in Staphylococcus aureus, by occupying a hydrophobic cleft . The target compound’s ethylamino group may reduce AgrA affinity due to lower hydrophobicity.
  • Enzyme Inhibition : 5-(Pyridine-3-sulfonamido)-1,3-thiazole-4-carboxylic acid inhibits metallo-β-lactamases (e.g., VIM-2) via sulfonamido interactions with zinc ions . The absence of this group in the target compound limits such activity.

Biological Activity

5-(Ethylamino)-1,3-thiazole-4-carboxylic acid (5-ETCA) is a heterocyclic compound characterized by a thiazole ring, which includes both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of 5-ETCA, exploring its mechanisms of action, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The molecular formula of 5-ETCA is C6H8N2O2SC_6H_8N_2O_2S, with a molecular weight of approximately 172.20 g/mol. The structural features include:

  • Thiazole Ring : A five-membered ring containing nitrogen and sulfur.
  • Ethylamino Group : Located at the 5th position, contributing to its basicity.
  • Carboxylic Acid Group : Positioned at the 4th position, enhancing its acidic properties.

This unique configuration allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that 5-ETCA can inhibit cell proliferation in various cancer cell lines. The following table summarizes some of the key findings regarding its anticancer activity:

Cell Line IC50 (µg/mL) Mechanism of Action
A549 (Lung cancer)1.98 ± 1.22Induction of apoptosis through Bcl-2 inhibition
U251 (Glioblastoma)<1.61Disruption of cell cycle progression
WM793 (Melanoma)<10Reactive oxygen species (ROS) generation

In a study assessing the cytotoxic effects of various thiazole derivatives, 5-ETCA demonstrated comparable potency to established chemotherapeutics like doxorubicin, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

5-ETCA has also been evaluated for its antimicrobial properties. The presence of the thiazole moiety is critical for its effectiveness against various pathogens. It has shown activity against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in disc diffusion assays.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications to the thiazole ring significantly affect biological activity. For example:

  • Substituents on the Thiazole Ring : The introduction of electron-donating groups enhances anticancer activity.
  • Positioning of Functional Groups : The placement of the carboxylic acid at the 4th position is essential for maintaining activity against cancer cell lines .

The mechanism by which 5-ETCA exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth.
  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, further promoting apoptosis .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized several thiazole derivatives including 5-ETCA and evaluated their anticancer efficacy against various cell lines. The results indicated that 5-ETCA had significant cytotoxic effects with an IC50 value lower than many reference drugs .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of 5-ETCA against Staphylococcus aureus and Escherichia coli. The compound exhibited substantial inhibitory effects, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 5-(Ethylamino)-1,3-thiazole-4-carboxylic acid?

Methodological Answer: A common approach involves condensation reactions under reflux conditions. For example, reacting a substituted thiazole precursor (e.g., 2-aminothiazol-4(5H)-one) with an aldehyde or ketone derivative in acetic acid with sodium acetate as a catalyst. The reaction mixture is typically refluxed for 3–5 hours, followed by filtration and recrystallization from acetic acid or DMF/acetic acid mixtures . Advanced optimization can employ AI-powered synthesis planning tools, which leverage reaction databases (e.g., Reaxys) to predict feasible routes and reagent combinations .

Q. How can researchers purify this compound effectively?

Methodological Answer: Recrystallization is a standard purification method. After synthesis, the crude product is dissolved in a minimal volume of hot acetic acid, filtered to remove insoluble impurities, and slowly cooled to induce crystallization. Alternative solvents like ethanol-water mixtures or DMF may be used for compounds with low acetic acid solubility. Purity can be verified via HPLC (C18 column, acetonitrile/water gradient) or thin-layer chromatography (TLC) with UV visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the thiazole ring structure, ethylamino group, and carboxylic acid moiety. Key signals include δ ~2.5–3.5 ppm (N-CH₂-CH₃) and δ ~160–170 ppm (C=O of carboxylic acid) .
  • IR Spectroscopy: Peaks at ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) and ~1650 cm⁻¹ (C=O stretch) .
  • Mass Spectrometry: High-resolution MS (ESI+) validates the molecular ion peak [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and reaction optimization of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can model reaction pathways and transition states to identify energetically favorable conditions. For example, ICReDD’s approach combines computational reaction path searches with experimental validation, narrowing optimal parameters like temperature, solvent, and catalyst loading. Machine learning tools (e.g., Template_relevance models) predict reagent compatibility and side-product formation, reducing trial-and-error experimentation .

Q. What strategies resolve contradictory data in biological activity studies?

Methodological Answer:

  • Comparative Analysis: Use standardized assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines or in vitro models to isolate variable factors. For instance, discrepancies in AMPK inhibition could arise from differences in cell permeability or assay pH .
  • Factorial Design: Apply 2^k factorial experiments to test interactions between variables (e.g., concentration, incubation time). This identifies dominant factors contributing to data variability .

Q. How can researchers investigate the stability of this compound under varying conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products (e.g., decarboxylation or thiazole ring oxidation).
  • pH Stability: Incubate in buffers (pH 1–13) and quantify intact compound over time. Carboxylic acid derivatives often show instability in strongly basic conditions .

Q. What mechanistic insights can be gained from studying substituent effects on the thiazole ring?

Methodological Answer: Synthesize analogs with variations in the ethylamino group (e.g., methyl or propyl substituents) and compare reactivity/activity. Use Hammett plots to correlate electronic effects (σ values) with reaction rates or biological potency. For example, electron-donating groups may enhance nucleophilic substitution at the 4-position .

Methodological Tables

Table 1: Common Synthetic Conditions for Thiazole Derivatives

ParameterOptimal RangeReferences
SolventAcetic acid, DMF
CatalystSodium acetate (0.1–0.2 M)
Temperature80–100°C (reflux)
Reaction Time3–5 hours

Table 2: Key Analytical Parameters for Characterization

TechniqueCritical ParametersReferences
¹H NMR (DMSO-d₆)δ 2.5–3.5 (N-CH₂-CH₃)
HPLC (C18 column)Gradient: 10–90% acetonitrile
IR Spectroscopy~1650 cm⁻¹ (C=O stretch)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Ethylamino)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Ethylamino)-1,3-thiazole-4-carboxylic acid

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